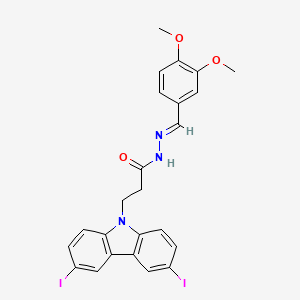
Trimethyl(tetradecyl)azanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(tetradecyl)azanium;hydrobromide can be synthesized through the quaternization of tetradecylamine with methyl bromide. The reaction typically occurs in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(tetradecyl)azanium;hydrobromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and interactions with anionic species .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions. The reactions are typically carried out in aqueous or alcoholic solutions at moderate temperatures.
Ion-Exchange Reactions: These reactions occur in the presence of ion-exchange resins or other anionic compounds, facilitating the exchange of bromide ions with other anions.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution with hydroxide ions would yield tetradecyltrimethylammonium hydroxide, while ion-exchange reactions could produce various tetradecyltrimethylammonium salts .
Scientific Research Applications
Trimethyl(tetradecyl)azanium;hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trimethyl(tetradecyl)azanium;hydrobromide involves its interaction with cell membranes and proteins. The quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to membrane disruption and increased permeability. This property is particularly useful in applications such as drug delivery and cell lysis .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(tetradecyl)ammonium chloride
- Trimethyl(dodecyl)ammonium bromide
- Trimethyl(hexadecyl)ammonium bromide
Comparison
Trimethyl(tetradecyl)azanium;hydrobromide is unique due to its specific chain length and the presence of the bromide ion. Compared to its analogs with different chain lengths, it offers a balance between hydrophobic and hydrophilic properties, making it particularly effective as a surfactant and phase transfer catalyst .
Properties
Molecular Formula |
C17H39BrN+ |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
trimethyl(tetradecyl)azanium;hydrobromide |
InChI |
InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1; |
InChI Key |
CXRFDZFCGOPDTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


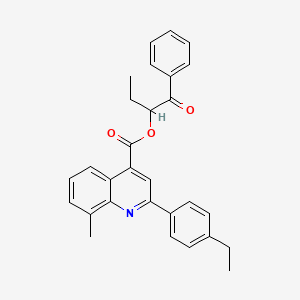
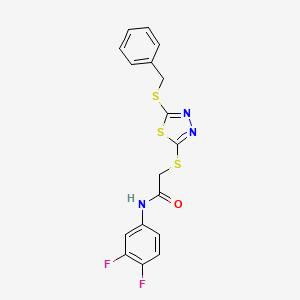
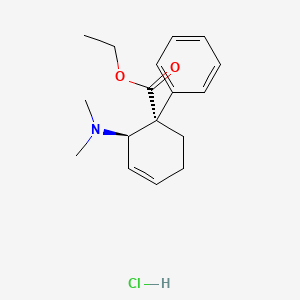
![8-[(2Z)-2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12039228.png)
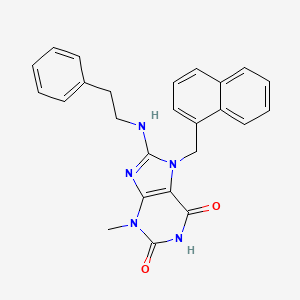
![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12039247.png)
![4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole](/img/structure/B12039249.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12039261.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12039267.png)

